molecular formula C7H15NO B033731 3-Propylmorpholine CAS No. 19856-81-6

3-Propylmorpholine

Cat. No.: B033731
CAS No.: 19856-81-6
M. Wt: 129.2 g/mol
InChI Key: ACDQSRFDVDVZRK-UHFFFAOYSA-N
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Description

3-Propylmorpholine is an organic compound with the chemical formula C7H15NO. It is a morpholine derivative characterized by the presence of a propyl group attached to the nitrogen atom of the morpholine ring. This compound is a colorless liquid at room temperature and is soluble in most organic solvents. It is known for its relatively low toxicity and volatility, making it a useful solvent and intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylmorpholine can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with propyl halides under basic conditions. For example, morpholine can react with 1-bromopropane in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically requires heating to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process involving the reaction of morpholine with propyl halides, followed by purification steps to achieve the desired purity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Propylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-Propylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which it is used .

Comparison with Similar Compounds

  • 4-Ethylmorpholine
  • 4-Methylmorpholine
  • 2-(2-Methoxyethyl)morpholine

Comparison: 3-Propylmorpholine is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. For example, 4-ethylmorpholine and 4-methylmorpholine have different alkyl groups attached to the nitrogen atom, leading to variations in their reactivity and applications. The propyl group in this compound provides a balance between hydrophobicity and reactivity, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

3-propylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQSRFDVDVZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605663
Record name 3-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19856-81-6
Record name 3-Propylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19856-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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